Cas no 1923098-55-8 ({3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)

{3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine 化学的及び物理的性質
名前と識別子
-
- {3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine
- {3-[4-fluoro-3-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine
- EN300-1959302
- 1923098-55-8
-
- インチ: 1S/C13H15F4N/c1-12(2)9(6-18)11(12)7-3-4-10(14)8(5-7)13(15,16)17/h3-5,9,11H,6,18H2,1-2H3
- InChIKey: FOPBVMCVLSFMBF-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1C(F)(F)F)C1C(CN)C1(C)C
計算された属性
- せいみつぶんしりょう: 261.11406213g/mol
- どういたいしつりょう: 261.11406213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26Ų
{3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1959302-0.1g |
{3-[4-fluoro-3-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
1923098-55-8 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1959302-0.25g |
{3-[4-fluoro-3-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
1923098-55-8 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1959302-5g |
{3-[4-fluoro-3-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
1923098-55-8 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1959302-10.0g |
{3-[4-fluoro-3-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
1923098-55-8 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1959302-5.0g |
{3-[4-fluoro-3-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
1923098-55-8 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1959302-1g |
{3-[4-fluoro-3-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
1923098-55-8 | 1g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1959302-0.5g |
{3-[4-fluoro-3-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
1923098-55-8 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1959302-2.5g |
{3-[4-fluoro-3-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
1923098-55-8 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1959302-0.05g |
{3-[4-fluoro-3-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
1923098-55-8 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1959302-1.0g |
{3-[4-fluoro-3-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
1923098-55-8 | 1g |
$1299.0 | 2023-06-03 |
{3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
{3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamineに関する追加情報
Introduction to {3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine (CAS No. 1923098-55-8)
{3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1923098-55-8, belongs to a class of molecules that exhibit promising properties for further development in drug discovery and medicinal chemistry. The presence of both fluorine and trifluoromethyl substituents in its aromatic ring system enhances its lipophilicity and metabolic stability, making it an attractive candidate for various therapeutic applications.
The molecular structure of {3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine incorporates a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position. This specific arrangement contributes to its distinct electronic properties, which are crucial for interactions with biological targets. Additionally, the 2,2-dimethylcyclopropyl moiety introduces steric hindrance, influencing both the compound's solubility and its binding affinity to potential receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of {3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The fluorine and trifluoromethyl groups are particularly noteworthy, as they are known to enhance binding affinity and selectivity by modulating electronic and steric interactions.
In the realm of drug discovery, the development of novel scaffolds that combine structural diversity with favorable pharmacokinetic properties is essential. {3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine represents an excellent example of such a scaffold. Its unique combination of substituents makes it a versatile building block for synthesizing more complex molecules with enhanced therapeutic potential. Researchers have already explored its utility in designing inhibitors targeting enzymes such as cyclooxygenases (COX) and kinases, which play pivotal roles in pain management and cancer therapy.
The synthesis of {3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine and trifluoromethyl groups often necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in catalytic processes have made it possible to incorporate these functional groups more efficiently, reducing the complexity of synthetic routes. This has opened up new possibilities for the rapid development of novel derivatives with tailored biological activities.
One of the most exciting aspects of {3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine is its potential application in addressing unmet medical needs. For instance, studies have indicated that compounds with similar structural features may exhibit anti-inflammatory properties by modulating immune responses. The ability to fine-tune the pharmacological profile through structural modifications offers a powerful tool for developing next-generation therapeutics. Collaborative efforts between synthetic chemists and biologists are crucial for translating these findings into clinical applications.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. Their incorporation into drug molecules often leads to improved pharmacokinetic properties, including enhanced bioavailability and prolonged half-life. The electron-withdrawing nature of fluorine atoms also influences the reactivity and stability of molecules, making them more suitable for long-term therapeutic use. {3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine exemplifies how strategic use of fluorine can lead to the development of highly effective pharmaceuticals.
As research in this field continues to evolve, new methodologies for analyzing the biological activity of {3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine are being developed. High-throughput screening techniques combined with machine learning algorithms allow researchers to rapidly assess the potential therapeutic effects of thousands of compounds simultaneously. This approach has accelerated the discovery process significantly and has led to the identification of several promising candidates for further development.
The future prospects for {3-4-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine are bright, with ongoing studies exploring its potential in various therapeutic areas. Its unique structural features make it a valuable asset in the quest for novel drugs that address complex diseases such as cancer and inflammatory disorders. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in shaping the future of medicine.
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